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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-6-ol

Cat. No.: B8046667

Get Quote

Status: Online Current Ticket Volume: High Support Tier: Level 3 (Senior Application Scientist)

Mission Statement
Welcome to the Tetrahydroquinazoline (THQ) Optimization Hub. You are likely here because

your THQ scaffold shows promise but suffers from "promiscuity"—hitting off-target kinases

(e.g., wild-type EGFR vs. T790M) or isoforms (e.g., TopoII

vs.

). This guide synthesizes field-proven structure-activity relationship (SAR) strategies, synthetic
protocols, and assay troubleshooting to enhance the selectivity profile of your lead compounds.

Module 1: Molecular Design & SAR Troubleshooting
User Query #1042: "My THQ inhibitor is equipotent
against the target and its closest isoform. How do I
break this symmetry?"
Diagnosis: Your scaffold likely relies on the conserved ATP-binding pocket features common to

the protein family. To achieve selectivity, you must exploit the subtle structural divergences—
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specifically the "gatekeeper" residues or distinct solvent-exposed regions.

Technical Resolution: For THQ scaffolds, selectivity is often governed by the substituents at the

C-2 and C-6 positions.

Exploit the "Gatekeeper" (Steric Clashes):

Mechanism: If your target has a smaller gatekeeper residue (e.g., Threonine) than the off-

target (e.g., Methionine), introduce a bulky hydrophobic group at the C-4 aniline or C-5

position.

Action: Replace a simple phenyl ring at C-4 with a 3-bromo-aniline or indolyl moiety. The

added bulk will clash with the larger gatekeeper of the off-target enzyme.

Electronic Tuning at C-6 (The TopoII Case Study):

Insight: In Topoisomerase II inhibitors, the C-6 position is critical.[1] A study on ARN-21934

demonstrated that introducing a dimethylamino group at C-6 provided ~100-fold selectivity

for TopoII

over TopoII

.

Why it works: The basic nitrogen acts as a specific H-bond acceptor/donor that anchors

the molecule in a unique sub-pocket present only in the

-isoform, while the

-isoform lacks the complementary residue.

The C-2 "Tail" Strategy:

Action: Extend the C-2 position with a heterocycle (e.g., pyridine or pyrimidine) via a linker.

This projects the inhibitor into the solvent-front region, which is less conserved than the

ATP pocket.

Visualization: SAR Decision Logic
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Figure 1: Decision matrix for modifying the THQ scaffold based on structural biology insights.

Module 2: Synthetic Feasibility & Protocols
User Query #1045: "I designed a selective C-2
substituted THQ, but the Suzuki coupling fails or gives
low yields."
Diagnosis: The steric hindrance from the tetrahydroquinazoline ring system, combined with the

electron-rich nature of the scaffold, often deactivates the halide at the C-2 position, making

standard palladium-catalyzed cross-couplings sluggish.

Troubleshooting Protocol: Microwave-Assisted C-2 Functionalization This protocol is adapted

from high-efficiency routes used for TopoII and kinase inhibitors.

Reagents:
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Substrate: 2-chloro-4-(substituted-amino)-5,6,7,8-tetrahydroquinazoline.

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

Catalyst: Pd(PPh

)

(5 mol%).

Base: Na

CO

(2M aqueous solution).

Solvent: DME/Ethanol/Water (2:1:1).

Step-by-Step Methodology:

Degassing (Critical): The tetrahydro- ring is susceptible to oxidation. Sparge the solvent

mixture with argon for 15 minutes before adding the catalyst.

Microwave Setup: Seal the reaction mixture in a microwave-safe vial.

Irradiation: Heat to 110°C for 20 minutes (Power: 150W). Note: Conventional heating often

requires 12-24 hours and leads to degradation.

Workup:

Cool to RT.

Filter through a Celite pad to remove Pd black.

Partition between EtOAc and water.

Purification: Flash chromatography. Tip: THQs are basic; add 1% triethylamine to your

eluent to prevent streaking on silica.

Self-Validation Check:
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TLC: If the starting material spot (usually higher R

) persists, add another 2 mol% catalyst and irradiate for 10 more minutes.

NMR: Check for the disappearance of the C-2 Cl signal and the integration of the new aryl

protons.

Module 3: Assay & Profiling Troubleshooting
User Query #1050: "My compound is selective in the
enzymatic assay but toxic/non-selective in cell lines."
Diagnosis: This is a classic "permeability vs. specificity" conflict. THQs, particularly those with

multiple nitrogen donors (like the C-6 amino derivatives), can become substrates for efflux

pumps (P-gp) or get trapped in lysosomes due to high basicity (lysosomotropism), leading to

non-specific toxicity.

Troubleshooting Table: Assay Artifacts vs. Real Biology
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Observation Potential Cause Verification Experiment

High Potency (Enzyme) / Low

Potency (Cell)
Poor Membrane Permeability

Run a PAMPA or Caco-2

assay. If permeability is low

(<10⁻⁶ cm/s), cap polar NH

groups with methyl/acetyl.

Steep Hill Slope (> 2.0)
Aggregation / Colloidal

Formation

Add 0.01% Triton X-100 to the

assay buffer. If IC₅₀ shifts

significantly, the compound is a

promiscuous aggregator.

Non-Specific Toxicity Lysosomal Trapping

Check the pKa. If basic pKa >

8.0, the compound may

accumulate in acidic

lysosomes. Aim to lower pKa

(e.g., add fluorine).

Loss of Selectivity in Cells Off-Target Kinase Inhibition

Perform a KinomeScan (400+

kinases) at 1 µM. THQs often

hit CDK or CLK families

unintentionally.

Visualization: Selectivity Screening Workflow
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Figure 2: Workflow for validating hit compounds, prioritizing the exclusion of false positives

(aggregators).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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